Sodium elaidate

Descripción general

Descripción

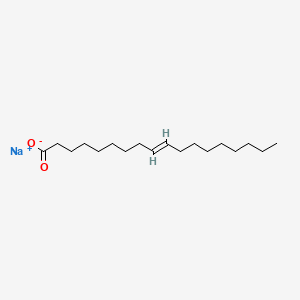

Sodium elaidate is a chemical compound with the formula C18H33NaO2 . It is a salt or ester of elaidic acid . Elaidic acid is a fatty acid with structural formula HOOC− (CH2)7−CH=CH− (CH2)7−CH3, with the double bond (between carbon atoms 9 and 10) in trans configuration . It is a colorless oily solid .

Molecular Structure Analysis

The molecular formula of Sodium elaidate is C18H33NaO2 . It shares a similar structure to elaidic acid, but as a salt, it has a sodium ion attached . More specific structural details would require further investigation.

Aplicaciones Científicas De Investigación

1. Sodium and Sodium‐Ion Batteries

Sodium batteries have been a subject of research for over 50 years. Sodium-ion batteries are considered for applications such as load leveling and electrical vehicles, as well as for large-scale batteries for renewable energy storage. Sodium-ion batteries are seen as a viable option due to their long lifetime, power, cost-effectiveness, and material availability (Delmas, 2018).

2. Biomedical Applications of Sodium MRI In Vivo

Sodium MRI has been increasingly used in translational imaging research. It provides quantitative biochemical information on tissue viability, cell integrity, and function, aiding in the diagnosis and prognosis of diseases. Applications include stroke or tumor detection, breast cancer, articular cartilage, muscle, and kidney studies (Madelin & Regatte, 2013).

3. Sodium in Tritium Distribution Studies

Studies on sodium hydrolysis in the context of dismantling fast breeder reactors have been conducted. The research focuses on the distribution of tritium in effluents resulting from sodium hydrolysis, which is crucial for environmental safety (Chassery et al., 2015).

4. Sodium in Kesterite Thin Film Solar Cells

Research on sodium usage in the synthesis of kesterite thin films for solar cells has shown that sodium affects grain growth and morphology. This study aimed to analyze the electronic effects of sodium as a dopant separately from its structural effects (Andres et al., 2018).

5. Patterning of Sodium Ions in Sodium Cobaltate

Sodium cobaltate (NaxCoO2) has been of interest for its thermoelectric applications. Research on the patterning of sodium ions in this material has shown its influence on the transport and magnetic properties, providing insights into the interplay between magnetic and superconducting properties (Roger et al., 2007).

6. Sodium in Energy Storage Technologies

Sodium-ion batteries (SIBs) have been explored as an alternative to lithium-ion batteries, especially in the context of renewable energy storage. Research on electrode materials, electrolytes, and cell design for SIBs is ongoing to develop efficient, cost-effective, and sustainable energy storage solutions (Hwang et al., 2017).

Safety and Hazards

While specific safety and hazards information for Sodium elaidate is not available in the search results, general safety measures for handling sodium compounds include wearing safety glasses, impervious gloves, and a fire-retardant laboratory coat . Sodium compounds should be handled carefully as they can react with water and moisture .

Direcciones Futuras

While specific future directions for Sodium elaidate are not mentioned in the search results, the future of sodium-based compounds, particularly in the context of energy storage, is a topic of ongoing research . Sodium-ion batteries are considered promising due to the abundance and low cost of sodium .

Propiedades

IUPAC Name |

sodium;(E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKXLBQYZLBQEK-RRABGKBLSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium elaidate | |

CAS RN |

18175-45-6 | |

| Record name | Sodium elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018175456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX9T66R2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

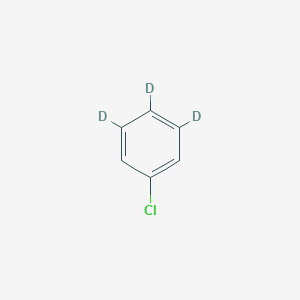

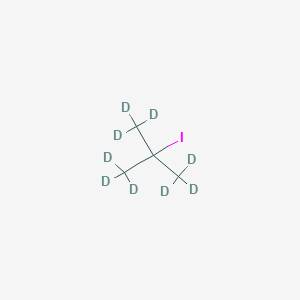

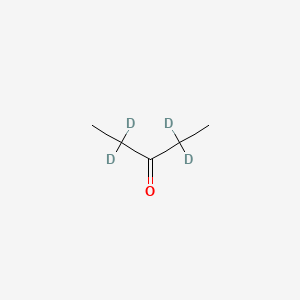

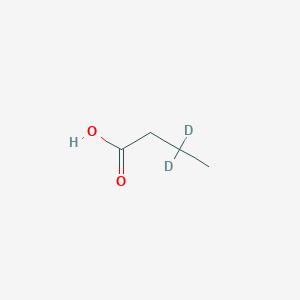

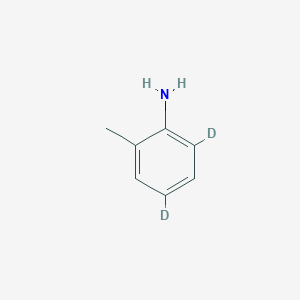

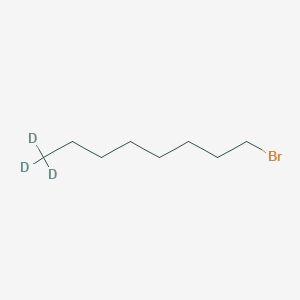

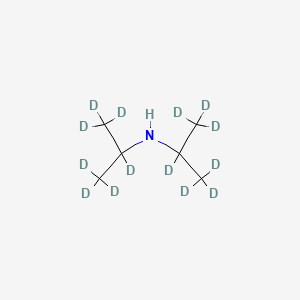

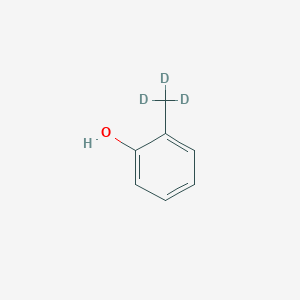

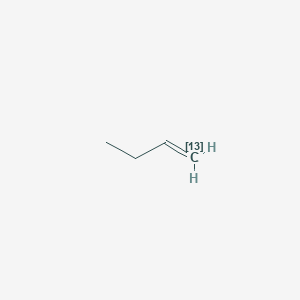

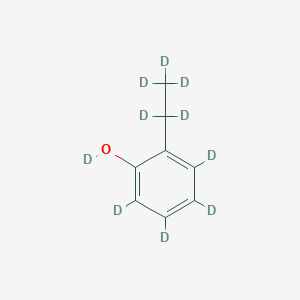

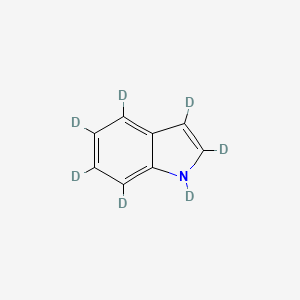

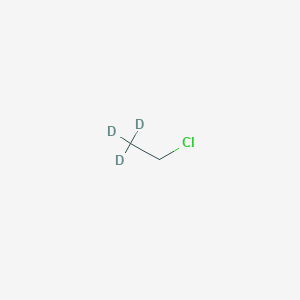

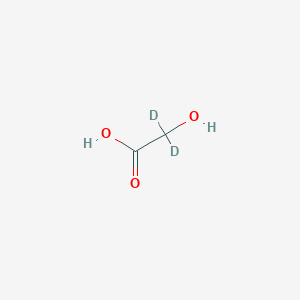

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.